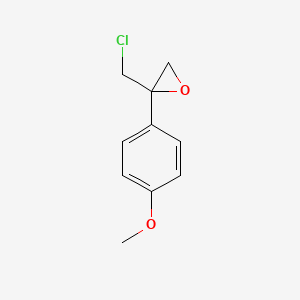![molecular formula C22H24N2O B14314441 5-Methoxy-3-[2-(4-phenyl-3,6-dihydropyridin-1(2H)-yl)ethyl]-1H-indole CAS No. 116729-32-9](/img/structure/B14314441.png)
5-Methoxy-3-[2-(4-phenyl-3,6-dihydropyridin-1(2H)-yl)ethyl]-1H-indole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Methoxy-3-[2-(4-phenyl-3,6-dihydropyridin-1(2H)-yl)ethyl]-1H-indole is a complex organic compound that belongs to the class of indole derivatives. Indole compounds are known for their diverse biological activities and are often found in natural products and pharmaceuticals. This particular compound features a methoxy group at the 5-position of the indole ring and a substituted dihydropyridine moiety, which contributes to its unique chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-3-[2-(4-phenyl-3,6-dihydropyridin-1(2H)-yl)ethyl]-1H-indole typically involves multi-step organic synthesis. A common synthetic route might include:
Formation of the Indole Core: The indole core can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Attachment of the Dihydropyridine Moiety: The dihydropyridine moiety can be synthesized separately through the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-ketoester, and ammonia. This moiety is then attached to the indole core via a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalytic systems, and green chemistry principles to enhance efficiency and sustainability.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dihydropyridine moiety, to form pyridine derivatives.
Reduction: Reduction reactions can convert the dihydropyridine moiety back to its fully saturated form.
Substitution: The methoxy group and other positions on the indole ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
Oxidation: Pyridine derivatives.
Reduction: Fully saturated dihydropyridine derivatives.
Substitution: Various substituted indole derivatives depending on the reagents used.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, indole derivatives are often studied for their potential as enzyme inhibitors, receptor agonists or antagonists, and other bioactive compounds. This compound may exhibit similar activities, making it a candidate for drug discovery and development.
Medicine
Medically, indole derivatives have been investigated for their potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial properties. This compound could be explored for similar applications, particularly in targeting specific biological pathways.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
作用机制
The mechanism of action of 5-Methoxy-3-[2-(4-phenyl-3,6-dihydropyridin-1(2H)-yl)ethyl]-1H-indole would depend on its specific biological target. Generally, indole derivatives can interact with various molecular targets, including enzymes, receptors, and ion channels. The methoxy group and dihydropyridine moiety may enhance binding affinity and specificity to these targets, modulating their activity and leading to the observed biological effects.
相似化合物的比较
Similar Compounds
5-Methoxyindole: Lacks the dihydropyridine moiety but shares the methoxy-substituted indole core.
3-(2-Phenylethyl)indole: Similar structure but without the methoxy group and dihydropyridine moiety.
Dihydropyridine derivatives: Compounds like nifedipine, which are used as calcium channel blockers in medicine.
Uniqueness
The uniqueness of 5-Methoxy-3-[2-(4-phenyl-3,6-dihydropyridin-1(2H)-yl)ethyl]-1H-indole lies in its combined structural features, which may confer distinct chemical reactivity and biological activity compared to other indole or dihydropyridine derivatives. This combination of functional groups can lead to novel interactions with biological targets and unique applications in various fields.
属性
CAS 编号 |
116729-32-9 |
|---|---|
分子式 |
C22H24N2O |
分子量 |
332.4 g/mol |
IUPAC 名称 |
5-methoxy-3-[2-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)ethyl]-1H-indole |
InChI |
InChI=1S/C22H24N2O/c1-25-20-7-8-22-21(15-20)19(16-23-22)11-14-24-12-9-18(10-13-24)17-5-3-2-4-6-17/h2-9,15-16,23H,10-14H2,1H3 |
InChI 键 |
NPIDMYBXUNMQCE-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC2=C(C=C1)NC=C2CCN3CCC(=CC3)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-[5-(3-Chlorophenyl)-1,3,4-oxadiazol-2(3H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14314360.png)

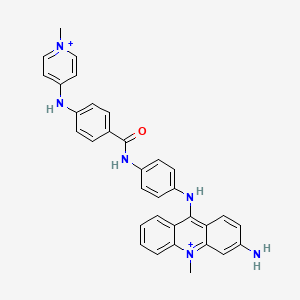
![2-[Chloro(difluoro)methyl]-2-nitropropane-1,3-diol](/img/structure/B14314381.png)

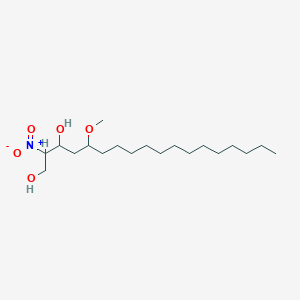
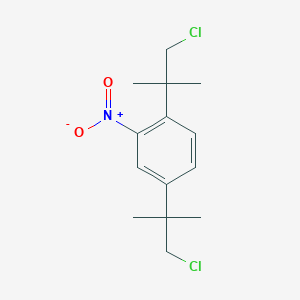
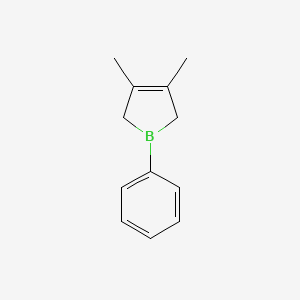
![N-Methyl-N-{2-[(propan-2-yl)oxy]ethyl}pentan-1-amine](/img/structure/B14314422.png)
![4-[(3-{[4-(2-Hydroxyethoxy)benzoyl]oxy}propoxy)carbonyl]benzoate](/img/structure/B14314427.png)
![Dibenzyl[bis(phenylethynyl)]stannane](/img/structure/B14314442.png)

![[(3-Methyl-4-nitrophenyl)methyl]phosphonic acid](/img/structure/B14314452.png)
